N-[1-(3,4-Dimethylanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide N-[1-(3,4-Dimethylanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide
Brand Name: Vulcanchem
CAS No.: 340031-21-2
VCID: VC0396218
InChI: InChI=1S/C13H14F6N2O/c1-7-4-5-10(6-8(7)2)21-11(12(14,15)16,13(17,18)19)20-9(3)22/h4-6,21H,1-3H3,(H,20,22)
SMILES: CC1=C(C=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C)C
Molecular Formula: C13H14F6N2O
Molecular Weight: 328.25g/mol

N-[1-(3,4-Dimethylanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide

CAS No.: 340031-21-2

Main Products

VCID: VC0396218

Molecular Formula: C13H14F6N2O

Molecular Weight: 328.25g/mol

N-[1-(3,4-Dimethylanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide - 340031-21-2

CAS No. 340031-21-2
Product Name N-[1-(3,4-Dimethylanilino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]acetamide
Molecular Formula C13H14F6N2O
Molecular Weight 328.25g/mol
IUPAC Name N-[2-(3,4-dimethylanilino)-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide
Standard InChI InChI=1S/C13H14F6N2O/c1-7-4-5-10(6-8(7)2)21-11(12(14,15)16,13(17,18)19)20-9(3)22/h4-6,21H,1-3H3,(H,20,22)
Standard InChIKey OYWQWMAWIOPGNM-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C)C
Canonical SMILES CC1=C(C=C(C=C1)NC(C(F)(F)F)(C(F)(F)F)NC(=O)C)C
PubChem Compound 822888
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator